4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone
Overview
Description
4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone is a chemical compound known for its unique spirocyclic structure. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry. Its structure consists of a cyclohexanone moiety fused with a 1,4-dioxaspiro[4.5]decane ring system, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
It is used in the preparation of a series of potent analgesic compounds , suggesting that it may interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
It is known to be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . This suggests that it may interact with its targets by binding to active sites, thereby modulating their function.
Biochemical Pathways
Ketoketal is involved in the synthesis of a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . These compounds play crucial roles in various biochemical pathways, including mood regulation, sleep-wake cycles, and hallucinogenic effects, respectively.
Result of Action
Given its use in the synthesis of analgesics , it can be inferred that it may contribute to pain relief at the molecular and cellular levels.
Preparation Methods
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the 1,4-dioxaspiro[4.5]decane ring system. This intermediate is then further reacted with appropriate reagents to introduce the cyclohexanone moiety . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of specific catalysts .
Chemical Reactions Analysis
4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone has several scientific research applications:
Biology: The compound is utilized in the development of biochemical probes and as a model compound in studying enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.4]nonane: This compound has a similar spirocyclic structure but with a different ring size, leading to variations in chemical reactivity and applications.
1,4-Dioxaspiro[4.5]decan-8-ol:
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWLFTSPNBLXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355639 | |
Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56309-94-5 | |
Record name | 4-(1,4-Dioxaspiro[4.5]dec-8-yl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56309-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 4-(1,4-dioxaspiro(4.5)dec-8-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056309945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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